1-(4-Chlorophenyl)pent-4-en-1-ol
Description
1-(4-Chlorophenyl)pent-4-en-1-ol is a chlorinated secondary alcohol featuring a pent-4-en-1-ol backbone substituted with a 4-chlorophenyl group. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding . The pent-4-en-1-ol chain introduces a reactive alkene group, enabling further functionalization (e.g., epoxidation, hydrogenation) for diverse applications.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |
InChI Key |
YXPRUZITRUXZEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Chain Length and Substituent Variations
Key analogs and their structural differences are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(4-Chlorophenyl)pent-4-en-1-ol | C₁₁H₁₃ClO | 196.67 | Pent-4-en-1-ol chain, 4-chlorophenyl group |
| 1-(4-Chlorophenyl)but-3-en-1-ol | C₁₀H₁₁ClO | 182.65 | But-3-en-1-ol chain, shorter alkene chain |
| (S)-1-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | Propan-1-ol chain, stereospecific (S)-form |
| 1-(4-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | Ethanol backbone, simpler structure |
Key Observations :
- Chain Length: Longer chains (e.g., pentenol vs.
- Double Bond Position : The pent-4-en-1-ol chain allows regioselective reactions (e.g., epoxidation at the terminal alkene), unlike but-3-en-1-ol derivatives .
- Stereochemistry : Chiral analogs like (S)-1-(4-chlorophenyl)propan-1-ol highlight the role of stereochemistry in asymmetric synthesis and biological activity .
Key Observations :
Key Observations :
- Cytotoxicity: Longer alkene chains (e.g., pentenol) may reduce cytotoxicity compared to chalcones, as seen in compound 1 (LC₅₀ = 1,484.75 µg/mL) .
Physicochemical Properties
| Property | This compound | 1-(4-Chlorophenyl)but-3-en-1-ol | 1-(4-Chlorophenyl)ethanol |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.1 |
| Solubility in Water | Low | Low | Moderate |
| Melting Point | Not reported | Not reported | 40–42°C |
Key Observations :
- Lipophilicity: Increasing chain length (ethanol → pentenol) elevates LogP, enhancing lipid solubility .
- Water Solubility: Shorter chains (ethanol) improve aqueous solubility, critical for formulation in drug delivery .
Preparation Methods
Hydrogenation of 1-(4-Chlorophenyl)pent-4-en-1-one
The reduction of α,β-unsaturated ketones to allylic alcohols is a critical pathway for synthesizing 1-(4-chlorophenyl)pent-4-en-1-ol. Patent US5639917A describes a continuous hydrogenation process for analogous compounds, such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, using support-free nickel catalysts under high-pressure conditions (50–400 bar) and temperatures of 80°–160°C. Adapting this method, the ketone precursor 1-(4-chlorophenyl)pent-4-en-1-one can be hydrogenated in alcoholic solutions (e.g., methanol or ethanol) to yield the target alcohol.
Reaction Conditions :
-
Catalyst : Nickel-iron alloys (15% Fe in Ni) or Ni/Mo/Al composites.
-
Temperature : 60°–80°C optimal for minimizing by-products like 1-(4-chlorophenyl)pentan-1-ol.
-
Pressure : 200–300 bar hydrogen ensures complete conversion while preserving the pent-4-ene moiety.
Key Challenges :
-
Over-reduction of the alkene bond can occur if temperatures exceed 100°C.
-
Trace alkali additives (e.g., NaOH) improve selectivity by stabilizing intermediates.
Comparative Analysis of Synthetic Routes
Key Insights :
-
Catalytic hydrogenation offers the highest yields but requires specialized equipment for high-pressure conditions.
-
Isomerization routes provide stereochemical control but necessitate additional purification steps.
Industrial-Scale Production Considerations
Continuous-Flow Hydrogenation Reactors
The patent US5639917A emphasizes the scalability of fixed-bed reactors for continuous hydrogenation, achieving 99.9% purity with minimal by-products. For this compound, similar reactors could enhance throughput while maintaining selectivity.
Optimization Parameters :
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)pent-4-en-1-ol, and how can reaction yields be maximized?
A Grignard-based approach is commonly employed. For example, reacting 4-chlorobenzaldehyde with a preformed allyl Grignard reagent (e.g., CH₂=CHCH₂MgBr) in anhydrous THF at 0–5°C under inert atmosphere yields the tertiary alcohol. Evidence from analogous syntheses (e.g., 1-(2-Methoxyphenyl)pent-4-en-1-ol) suggests yields can be improved by slow addition of the aldehyde to the Grignard reagent and post-reaction quenching with saturated NH₄Cl .
| Key Reaction Parameters |
|---|
| Temperature: 0–5°C |
| Solvent: THF |
| Reagent Stoichiometry: 1.1:1 (Grignard:aldehyde) |
| Typical Yield Range: 45–60% |
Q. How can the stereochemical configuration of this compound be confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For non-crystalline samples, compare experimental ¹H/¹³C NMR data with computed spectra (DFT/B3LYP/6-31G* level). highlights the use of NMR (δ 5.8–5.2 ppm for vinyl protons) and coupling constants (J = 10–12 Hz for trans-configuration) to confirm stereochemistry .
Q. What purification methods are effective for isolating this compound from byproducts?
Flash chromatography (silica gel, hexane/EtOAc gradient) resolves alcohol derivatives. For enantiomeric mixtures, chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) achieves baseline separation. notes the use of preparative HPLC for resolving stereoisomers of related chlorophenyl alcohols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?
Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states to evaluate enantioselectivity. For example, Rh-catalyzed hydroformylation (as in ) can be simulated to predict regioselectivity between terminal and internal alkene activation .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use temperature-dependent NMR to detect conformational exchange. For mass spectrometry (HRMS), cross-validate with isotopic pattern analysis (e.g., Cl isotopic signature at m/z 35/37) to confirm molecular ion identity .
Q. How can enantioselective synthesis of this compound be achieved?
Employ chiral catalysts like Jacobsen’s Co-salen complexes for epoxide ring-opening or Sharpless asymmetric dihydroxylation of the alkene followed by reduction. demonstrates chiral resolution via enzymatic kinetic resolution (Candida antarctica lipase B) .
Q. What in vitro assays are suitable for studying the biological activity of this compound?
Dopamine receptor binding assays (e.g., competitive displacement of [³H]-spiperone in HEK293 cells expressing D2 receptors) are applicable, as seen in for structurally related chlorophenyl derivatives. Cytotoxicity can be assessed via MTT assays in cancer cell lines .
Data-Driven Analysis
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
A Hammett plot (σ values) correlates electronic effects with reaction rates. For example, the electron-withdrawing -Cl group increases acidity of the hydroxyl proton (pKa ~12–14). UV-Vis spectroscopy (λmax 260–280 nm) quantifies conjugation between the aryl and alkene moieties .
Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation involving this alcohol?
Competitive carbocation rearrangements (e.g., hydride shifts) may occur. Monitor intermediates via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹ for ketone byproducts). suggests steric hindrance from the chlorophenyl group disfavors certain pathways .
Methodological Recommendations
- Structural Validation : Combine X-ray crystallography (SHELXL) with DFT-NMR for ambiguous cases .
- Enantiopure Synthesis : Prioritize enzymatic resolution or asymmetric catalysis over chiral chromatography for scalability .
- Data Reproducibility : Document solvent polarity and temperature in spectral acquisitions to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
